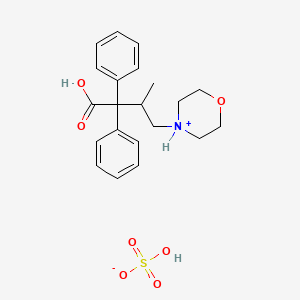
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol is an organic compound with a complex structure that includes a cyclohexene ring and a heptadienol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound followed by the introduction of the heptadienol chain through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can optimize the reaction conditions and improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: Known for its similar structure and chemical properties.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with a related structure and similar reactivity.
Uniqueness
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-ol is unique due to its specific combination of a cyclohexene ring and a heptadienol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
94030-86-1 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
(1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-ol |
InChI |
InChI=1S/C16H26O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,14-15,17H,1,6-7,9,12H2,2-4H3/b11-10+ |
InChI-Schlüssel |
CUUPRDMEAKEYAC-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CCCC(C1/C=C/C(CCC=C)O)(C)C |
Kanonische SMILES |
CC1=CCCC(C1C=CC(CCC=C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



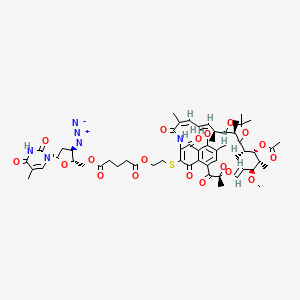
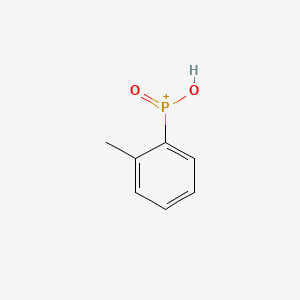
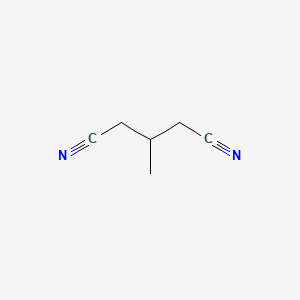

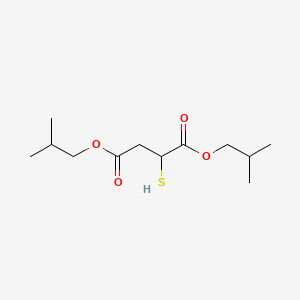
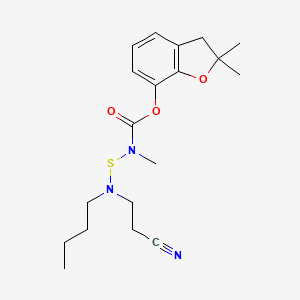

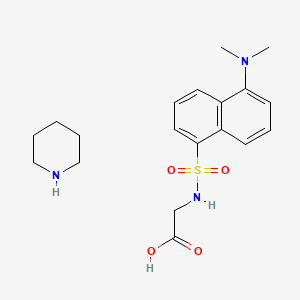
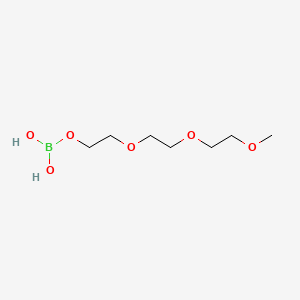
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)


